molecular formula C9H8N2OS B1463879 5-Phenoxy-1,3-thiazol-2-amine CAS No. 1269461-96-2

5-Phenoxy-1,3-thiazol-2-amine

Cat. No. B1463879
CAS RN: 1269461-96-2
M. Wt: 192.24 g/mol
InChI Key: LBLQZXVZGDUZIN-UHFFFAOYSA-N
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Description

5-Phenoxy-1,3-thiazol-2-amine is an organic compound with the molecular formula C9H8N2OS . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .


Synthesis Analysis

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine and similar compounds has been reported via Hantzsch’s synthesis . This method involves the reaction of an α-haloketone or an α-haloaldehyde with an ammonium salt and a thiourea .


Molecular Structure Analysis

The thiazole ring in 5-Phenoxy-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

5-Phenoxy-1,3-thiazol-2-amine has a molecular weight of 192.236g/mol . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

5-Phenoxy-1,3-thiazol-2-amine has been studied for its potential as an antimicrobial agent. Thiazole derivatives, including this compound, have shown effectiveness against various bacterial strains. The structural feature of the thiazole moiety is significant in the synthesis of compounds with potent antimicrobial properties .

Antifungal Applications

The antifungal activity of 5-Phenoxy-1,3-thiazol-2-amine derivatives has been explored through various synthesis methods, such as Hantzsch’s synthesis. These compounds have demonstrated inhibitory effects on fungal growth, making them valuable in the development of new antifungal drugs .

Anticancer Properties

Thiazole derivatives are known for their anticancer activities. The presence of the 5-Phenoxy-1,3-thiazol-2-amine structure within these compounds can contribute to their efficacy in cancer treatment protocols. Research has focused on modifying thiazole-based compounds to enhance their antitumor properties .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new medications to treat inflammation and pain. The pharmacological activities of these compounds are attributed to their interaction with biological targets involved in inflammatory processes .

Antihypertensive Activity

Thiazole compounds have been associated with antihypertensive activity, which is crucial for managing high blood pressure. The 5-Phenoxy-1,3-thiazol-2-amine moiety may play a role in the development of new antihypertensive drugs, contributing to cardiovascular health .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage. The research into 5-Phenoxy-1,3-thiazol-2-amine and its derivatives could lead to advancements in treating conditions like Alzheimer’s disease .

Future Directions

Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, have shown diverse biological activities, making them promising scaffolds for the development of new therapeutic agents . Future research could focus on designing new derivatives of 5-Phenoxy-1,3-thiazol-2-amine that have enhanced biological activity and safety profiles .

properties

IUPAC Name

5-phenoxy-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQZXVZGDUZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxy-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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